2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions. This compound features a boronate ester group and an ethynyl group attached to a phenyl ring, making it a versatile building block for the construction of complex molecules.
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis, particularly in sonogashira coupling reactions . This reaction is used to form carbon–carbon bonds between a terminal alkyne and an aryl or vinyl halide .
Mode of Action
The compound acts as a reagent in the Sonogashira reaction, which employs a palladium catalyst and a copper co-catalyst to form a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide . The reaction can be carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base .
Biochemical Pathways
The Sonogashira reaction is a key step in the synthesis of complex molecules. Its applications include pharmaceuticals, natural products, organic materials, and nanomaterials . .
Result of Action
The result of the action of 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of carbon–carbon bonds in the Sonogashira reaction . This reaction is a crucial step in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials .
Action Environment
The Sonogashira reaction, in which this compound is used, can be carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base . These conditions make the reaction versatile and adaptable to various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Sonogashira coupling reaction. This reaction couples an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include a base such as triethylamine or diisopropylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Cross-Coupling Reactions: Particularly the Sonogashira coupling, where it forms carbon-carbon bonds with aryl or vinyl halides
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium and Copper Catalysts: Essential for the Sonogashira coupling reaction.
Bases: Triethylamine or diisopropylamine are commonly used.
Solvents: THF and DMF are preferred solvents for these reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives and complex organic molecules used in pharmaceuticals and materials science.
Scientific Research Applications
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, including organic electronics and photonic devices
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(4-ethynylphenyl)methane
- Tetrakis(4-ethynylphenyl)silane
- 1,4-Diethynylbenzene
Uniqueness
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronate ester group, which provides additional reactivity and versatility in organic synthesis compared to other ethynyl-substituted compounds . This makes it particularly valuable in the construction of complex molecular architectures.
Properties
IUPAC Name |
2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h1,7-10H,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVNTFMVZVIASV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725453 | |
Record name | 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034287-04-1 | |
Record name | 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Ethynyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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